molecular formula C11H9N3O5 B5695738 (5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione

(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione

Cat. No.: B5695738
M. Wt: 263.21 g/mol
InChI Key: TZVCFZNBOSHPQL-VMPITWQZSA-N
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Description

(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with imidazolidine-2,4-dione under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid, and the reaction is usually carried out in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The imidazolidine ring can be opened under acidic or basic conditions.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the methoxy group could yield various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of (5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, if the compound exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    (5E)-5-(2-methoxybenzylidene)imidazolidine-2,4-dione: Lacks the nitro group, which may affect its biological activity.

    (5E)-5-(2-nitrobenzylidene)imidazolidine-2,4-dione: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

(5E)-5-(2-methoxy-5-nitrobenzylidene)imidazolidine-2,4-dione is unique due to the presence of both methoxy and nitro groups, which can significantly impact its chemical reactivity and biological activity. The combination of these functional groups may enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound.

Properties

IUPAC Name

(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O5/c1-19-9-3-2-7(14(17)18)4-6(9)5-8-10(15)13-11(16)12-8/h2-5H,1H3,(H2,12,13,15,16)/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVCFZNBOSHPQL-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/2\C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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